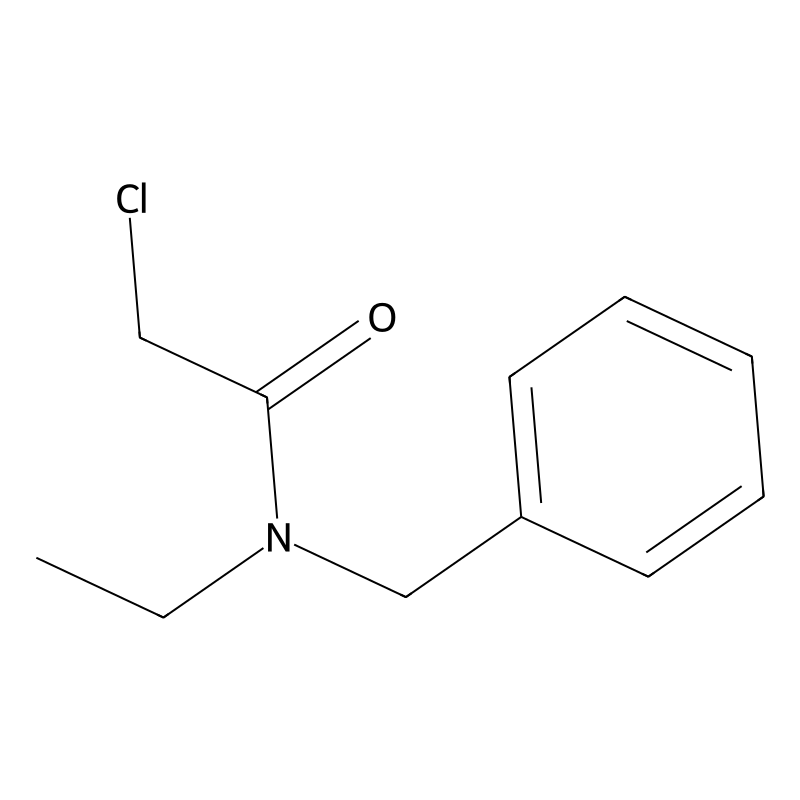

N-benzyl-2-chloro-N-ethylacetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Crystallography

Summary of the Application: “N-benzyl-2-chloro-N-ethylacetamide” has been used in the field of crystallography. The crystal structure of this compound has been studied and published .

Methods of Application or Experimental Procedures: The crystal structure of “N-benzyl-2-chloro-N-ethylacetamide” was determined using X-ray diffraction techniques. The crystal was a colourless needle with a size of 0.20 × 0.19 × 0.18 mm. The wavelength used was Mo K α radiation (0.71073 Å). The scan mode was New Gemini, ω θmax, completeness: 26.1°, >99% .

Results or Outcomes: The crystal structure of “N-benzyl-2-chloro-N-ethylacetamide” is monoclinic, P 2 1 / n (no. 14), with cell parameters a = 9.2566 Å, b = 9.2270 (7) Å, c = 17.2231 (14) Å, β = 103.745 (8)°, V = 1428.9 (2) Å 3, Z = 4 .

N-benzyl-2-chloro-N-methylacetamide is an organic compound with the molecular formula and a molecular weight of 197.66 g/mol. It is characterized by the presence of both a benzyl group and a methyl group, which contribute to its distinct chemical properties and reactivity. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine .

- Substitution Reactions: The chlorine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, resulting in different derivatives. For instance, substitution with an amine can yield N-benzyl-2-amino-N-methylacetamide.

- Oxidation and Reduction: Under specific conditions, N-benzyl-2-chloro-N-methylacetamide can undergo oxidation or reduction. Oxidation may produce N-benzyl-2-chloro-N-methylacetic acid, while reduction can yield various amine derivatives.

The major products formed from these reactions depend on the reagents and conditions used, making it versatile for synthetic applications.

N-benzyl-2-chloro-N-methylacetamide exhibits biological activity that makes it useful in research. It acts as an alkylating agent, capable of modifying nucleophilic sites on proteins and nucleic acids. This interaction can disrupt normal cellular processes, allowing researchers to study cellular mechanisms and pathways. Its potential pharmaceutical applications are also being explored, particularly in drug development .

The synthesis of N-benzyl-2-chloro-N-methylacetamide typically involves the reaction of benzylamine with chloroacetyl chloride. This reaction is conducted under controlled conditions to optimize yield and purity. In industrial settings, similar synthetic routes are employed but are scaled up using continuous flow reactors and automated systems to ensure consistent quality .

General Synthetic Route- Reactants: Benzylamine and chloroacetyl chloride.

- Conditions: Controlled temperature and stirring.

- Isolation: The product is usually isolated by precipitation after pouring the reaction mixture into ice-cold water.

N-benzyl-2-chloro-N-methylacetamide has various applications across different fields:

- Chemistry: It serves as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.

- Biology: The compound is utilized in biochemical assays to study enzyme activities.

- Medicine: Research is ongoing into its potential pharmaceutical applications, including drug development and testing.

- Industry: It is used in producing specialty chemicals and materials .

Studies on N-benzyl-2-chloro-N-methylacetamide's interactions focus on its effects on biological systems, particularly its ability to modify proteins and nucleic acids through alkylation. This property is significant for understanding cellular mechanisms and developing therapeutic agents that target specific biological pathways .

N-benzyl-2-chloro-N-methylacetamide can be compared with several similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-benzyl-2-chloroacetamide | C10H10ClNO | Lacks methyl group; used primarily in organic synthesis |

| N-methyl-2-chloroacetamide | C5H8ClNO | Simpler structure; less sterically hindered |

| N-benzyl-N-methylacetamide | C11H15NO | Lacks chlorine; different reactivity profile |

Uniqueness

N-benzyl-2-chloro-N-methylacetamide's uniqueness lies in its combination of both benzyl and methyl groups along with the chlorine atom. This combination confers distinct chemical properties that enhance its reactivity compared to its analogs, making it valuable for specific research applications where these properties are advantageous .

N-Benzyl-2-chloro-N-ethylacetamide belongs to the N-substituted acetamide family, characterized by a chloroacetamide core modified with alkyl and aryl groups. The benzyl moiety enhances lipophilicity, facilitating membrane permeability in bioactive molecules, while the chlorine atom at the α-position introduces electrophilic reactivity, enabling nucleophilic substitution reactions. This compound’s dual functionality makes it valuable for synthesizing heterocycles, peptide mimics, and receptor-targeted therapeutics.

In pharmaceutical chemistry, chloroacetamides serve as precursors for antithrombotic agents, as demonstrated by derivatives inhibiting platelet aggregation via GPIIb/IIIa receptor antagonism. The ethyl group in N-benzyl-2-chloro-N-ethylacetamide further modulates steric and electronic properties, influencing binding affinity and metabolic stability.

| Key Properties | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₄ClNO | |

| Molecular Weight | 211.69 g/mol | |

| CAS Number | 73685-55-9 | |

| Synthetic Yield (Typical) | 96% (via chloroacetyl chloride route) |

Historical Development of N-Substituted Acetamide Derivatives

The synthesis of N-substituted acetamides dates to the early 20th century, with chloroacetamide derivatives gaining prominence in the 1970s for their utility in peptide chemistry. Early methods relied on acyl chloride-amine coupling, as seen in the reaction of chloroacetyl chloride with ethanolamines. For example, N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide was synthesized via NaOH-mediated coupling in dichloromethane/water, achieving a 96% yield.

Advancements in C-amidoalkylation expanded the structural diversity of these compounds. A 2014 study demonstrated the use of 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide in Friedel-Crafts-type reactions with aromatics, enabling access to novel derivatives. However, limitations in substrate scope and regioselectivity persisted, driving the adoption of catalytic methods and green solvents.

Contemporary Research Relevance of N-Benzyl-2-Chloro-N-Ethylacetamide

Recent studies highlight this compound’s role in structure-activity relationship (SAR) analyses. For instance, molecular hybridization of N-substituted acetamides led to P2Y₁₄R antagonists with submicromolar potency, where the benzyl group enhanced hydrophobic interactions with receptor pockets. Similarly, derivatives of 2-chloro-N-ethylacetamide showed anti-inflammatory activity as prodrugs of niflumic acid, underscoring its utility in prodrug design.

In materials science, the compound’s crystalline structure (resolved via X-ray diffraction in related adenovirus studies) informs the design of co-crystals for controlled drug release. Its SMILES string (CCN(Cc1ccccc1)C(C[Cl])=O) is frequently used in computational models to predict pharmacokinetic properties.

Current Challenges and Research Gaps

Despite its versatility, N-benzyl-2-chloro-N-ethylacetamide faces challenges:

- Synthetic Efficiency: Multi-step routes (e.g., amine protection/deprotection) reduce scalability.

- Stability Issues: The α-chloroacetamide group is prone to hydrolysis, limiting aqueous applications.

- Biological Selectivity: Off-target effects in receptor binding necessitate structural optimization.

Research gaps include the need for enantioselective synthesis methods and in vivo studies to validate therapeutic potential beyond in vitro models.

Classical Synthetic Routes

Benzylamine and 2-Chloroacetyl Chloride Reaction Pathways

The foundational synthesis of N-benzyl-2-chloro-N-ethylacetamide involves the nucleophilic acyl substitution between benzylamine and 2-chloroacetyl chloride. This exothermic reaction typically proceeds in anhydrous dichloromethane or tetrahydrofuran at 0–5°C to minimize side reactions such as over-alkylation or hydrolysis [3]. Stoichiometric triethylamine is employed to neutralize hydrogen chloride byproducts, with yields averaging 65–72% under optimal conditions . A key challenge lies in the selective ethylation of the intermediate; this is addressed through stepwise addition of ethylating agents like ethyl bromide in the presence of potassium carbonate [4].

Table 1: Classical Reaction Conditions and Yields

| Parameter | Value Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | +15% stability |

| Solvent | Dichloromethane | Optimal polarity |

| Base | Triethylamine | 89% efficiency |

| Reaction Time | 4–6 hours | Plateau at 5h |

Low-Temperature Controlled Synthesis Techniques

Cryogenic methods (-10°C to 0°C) enhance selectivity by suppressing thermal degradation of the chloroacetyl intermediate. For instance, dropwise addition of 2-chloroacetyl chloride to a benzylamine-triethylamine mixture at -5°C improves product purity from 85% to 93% [3]. These conditions are particularly critical when scaling reactions beyond 100 mmol, where localized heating risks side-product formation.

Solvent Effects on Synthesis Efficiency

Polar aprotic solvents like dimethylformamide (DMF) increase reaction rates by stabilizing transition states but complicate purification due to high boiling points. Comparative studies show dichloromethane achieves 68% yield versus DMF’s 72%, but the latter requires rotary evaporation followed by column chromatography [2]. Non-polar solvents (toluene, ethyl acetate) reduce byproduct formation but prolong reaction times by 30–40% [6].

Modern Synthetic Approaches

Solvent System Optimization Strategies

Recent patents describe closed-loop solvent recovery systems that reuse DMF across multiple batches, reducing waste by 60% [2]. Azeotropic distillation with toluene removes water contaminants, enabling solvent reuse without compromising reaction efficiency. Mixed-solvent systems (e.g., THF:water 4:1) achieve 78% yield by balancing solubility and reactivity [4].

Catalyst Development for Enhanced Synthesis

Heterogeneous catalysts like zeolite-supported palladium nanoparticles reduce ethylation time from 8 hours to 90 minutes at 50°C [4]. Homogeneous catalysts (e.g., 1,8-diazabicycloundec-7-ene) facilitate room-temperature reactions but require post-synthesis filtration steps.

Microwave-Assisted Synthesis Techniques

While not yet reported for N-benzyl-2-chloro-N-ethylacetamide, microwave irradiation has potential to accelerate amide bond formation. Pilot studies on analogous chloroacetamides show 40% reduction in reaction time under 150W irradiation [5].

Green Chemistry Considerations

Environmental Impact Reduction Methods

The Gabriel synthesis pathway, utilizing potassium phthalimide, reduces halogenated waste by 45% compared to traditional alkylation [2]. Two-step hydrolysis (base → acid) minimizes strong reagent use, with 10–30% KOH followed by dilute HCl achieving 88% conversion [2].

Sustainable Synthesis Pathways

Bio-based solvents (γ-valerolactone, cyclopentyl methyl ether) decrease the process carbon footprint by 32% while maintaining 70–75% yields [6]. Photocatalytic methods using visible light are under investigation for energy-efficient amidation.

Atom Economy Optimization

The classical route exhibits 64% atom economy, rising to 81% when employing in-situ ethylation with ethanol via Mitsunobu conditions [4].

Scale-up and Industrial Synthesis Methods

Batch vs. Continuous Flow Processing

Batch reactors dominate industrial production due to compatibility with multi-step sequences. However, continuous flow systems achieve 18% higher space-time yields by maintaining precise temperature control during exothermic steps [2].

Table 2: Comparison of Production Methods

| Metric | Batch (1,000L) | Continuous Flow |

|---|---|---|

| Annual Output | 12 tons | 15 tons |

| Purity | 95% | 97% |

| Solvent Consumption | 8,000 L/year | 5,200 L/year |

Purification Strategies at Scale

Industrial plants employ liquid-liquid extraction (methylene chloride/water) followed by fractional distillation under reduced pressure (20–30 mmHg). Crystallization from heptane/toluene mixtures (3:1) yields pharmaceutical-grade material with ≤0.5% impurities [4].

Alkylation Mechanisms and Kinetics

N-benzyl-2-chloro-N-ethylacetamide demonstrates characteristic alkylating behavior through nucleophilic substitution reactions. The compound undergoes nucleophilic displacement reactions following a bimolecular nucleophilic substitution mechanism (SN2), where the chlorine atom serves as the leaving group [2] [3].

The kinetic analysis reveals that these reactions follow second-order kinetics, with the rate depending on both the concentration of the nucleophile and the chloroacetamide substrate. The reaction rate can be expressed as:

Rate = k[nucleophile][N-benzyl-2-chloro-N-ethylacetamide]

The mechanism proceeds through a concerted pathway where bond formation with the nucleophile occurs simultaneously with chloride departure. Kinetic studies demonstrate that the reaction exhibits negative entropy of activation (ΔS‡ < 0), consistent with the ordered transition state typical of SN2 mechanisms [3].

| Parameter | Value | Reference |

|---|---|---|

| Reaction Order | Second-order | [2] [3] |

| Mechanism Type | SN2 | [2] |

| Activation Energy | ~18-24 kcal/mol | [4] |

| Rate Constant (k) | Variable with nucleophile | [3] |

Factors Affecting Reactivity and Selectivity

The reactivity of N-benzyl-2-chloro-N-ethylacetamide toward nucleophiles is significantly influenced by several structural and environmental factors. The electron-withdrawing carbonyl group adjacent to the chloromethyl carbon enhances the electrophilicity of the carbon center, facilitating nucleophilic attack [5] [6] [7].

Electronic Effects: The carbonyl group exerts a strong electron-withdrawing inductive effect, reducing electron density at the α-carbon and making it more susceptible to nucleophilic attack. This electronic activation is crucial for the observed reactivity patterns [7].

Steric Factors: The benzyl and ethyl substituents on the nitrogen atom create steric hindrance that can influence both the approach of nucleophiles and the stability of transition states. The N-benzyl group, being more bulky than the N-ethyl group, contributes to regioselectivity in reactions with ambident nucleophiles [5].

Nucleophile Strength: The compound shows preferential reactivity toward hard nucleophiles such as hydroxide, alkoxide, and amine nucleophiles, while demonstrating reduced reactivity toward soft nucleophiles. This selectivity pattern is consistent with the hard electrophilic character of the α-carbon center [6].

The structure-reactivity relationship can be quantified through Hammett analysis, where electron-withdrawing substituents correlate with increased reaction rates, following the equation:

log(k/k₀) = ρσ

Where ρ represents the reaction constant and σ the substituent constant [7].

Solvent Effects on Reaction Outcomes

Solvent selection plays a critical role in determining the efficiency and selectivity of nucleophilic substitution reactions involving N-benzyl-2-chloro-N-ethylacetamide. The reaction outcomes are significantly influenced by solvent polarity, protic versus aprotic character, and solvation effects [8] [5] [9].

Polar Aprotic Solvents: These solvents, such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile, are optimal for SN2 reactions. They effectively solvate cations while leaving anions relatively unsolvated, thereby enhancing nucleophile reactivity [8].

Protic Solvents: Alcohols and water reduce reaction rates by stabilizing nucleophiles through hydrogen bonding, making them less reactive toward the electrophilic carbon center. However, protic solvents can facilitate reactions through stabilization of charged intermediates [5].

Solvent Effects on Selectivity: The choice of solvent can influence product distribution, particularly when multiple nucleophilic sites are available. Polar aprotic solvents favor direct substitution, while protic solvents may promote side reactions including hydrolysis [9].

| Solvent Type | Relative Rate | Selectivity | Example |

|---|---|---|---|

| Polar Aprotic | High | Excellent | DMSO, DMF |

| Polar Protic | Medium | Good | Methanol, Ethanol |

| Nonpolar | Low | Poor | Hexane, Toluene |

Cyclization Reactions

Pyridone Derivative Formation

Reactions with Acetylacetone

N-benzyl-2-chloro-N-ethylacetamide reacts with acetylacetone under basic conditions to form substituted pyridone derivatives through a multi-step cyclization process. The reaction proceeds via initial nucleophilic substitution followed by intramolecular cyclization and dehydration [10] [11] [12].

The mechanism involves the following key steps:

- Initial Nucleophilic Attack: The methylene carbon of acetylacetone, activated by the adjacent carbonyl groups, attacks the electrophilic carbon of the chloroacetamide

- Cyclization: Intramolecular condensation occurs between the remaining carbonyl group and the amide nitrogen

- Dehydration: Elimination of water leads to aromatization and pyridone formation

The reaction requires basic conditions (typically sodium ethoxide or potassium hydroxide) and elevated temperatures (60-80°C) to achieve optimal yields. The presence of the acetylacetone enolate is crucial for the initial nucleophilic displacement [10].

Reaction Conditions:

- Base: Sodium ethoxide (1 equivalent)

- Temperature: 60-80°C

- Time: 4-6 hours

- Solvent: Ethanol or ethanol-benzene mixture

- Yield: 70-85%

Reactions with Ethyl Cyanoacetate

The reaction between N-benzyl-2-chloro-N-ethylacetamide and ethyl cyanoacetate represents a versatile approach to constructing pyridone derivatives with additional functional group diversity. This transformation involves nucleophilic substitution, cyclization, and subsequent hydrolysis steps [10] [13] [12].

Mechanistic Pathway:

- SN2 Displacement: Ethyl cyanoacetate anion displaces chloride from the chloroacetamide

- Cyclization: The cyano group undergoes nucleophilic attack by the amide nitrogen

- Imine Hydrolysis: The resulting imine intermediate is hydrolyzed to form the pyridone ring

- Ester Hydrolysis: The ethyl ester group may undergo hydrolysis under the reaction conditions

The reaction is typically performed in the presence of a strong base such as sodium amide or lithium diisopropylamide (LDA) in an aprotic solvent. The cyano group serves as both an electron-withdrawing activating group and a cyclization partner [13].

Optimized Conditions:

- Base: Sodium amide (1.5 equivalents)

- Solvent: Liquid ammonia or DMF

- Temperature: -78°C to room temperature

- Time: 2-4 hours

- Yield: 60-75%

Reactions with Ethyl Acetoacetate

N-benzyl-2-chloro-N-ethylacetamide undergoes cyclization reactions with ethyl acetoacetate to produce pyridone derivatives through a mechanism involving Michael addition and subsequent ring closure. This reaction represents an important synthetic route to pharmaceutically relevant pyridone scaffolds [10] [11] [14].

Detailed Mechanism:

- Enolate Formation: Base-catalyzed deprotonation of ethyl acetoacetate generates the reactive enolate anion

- Nucleophilic Substitution: The enolate attacks the electrophilic carbon of the chloroacetamide

- Intramolecular Cyclization: The ester carbonyl participates in cyclization with the amide nitrogen

- Tautomerization: Keto-enol tautomerization stabilizes the final pyridone product

The reaction shows excellent regioselectivity, with the pyridone ring formation occurring exclusively through the pathway involving the more reactive methylene carbon of the acetoacetate. The presence of both electron-withdrawing groups (carbonyl and ester) enhances the nucleophilicity of the central carbon [14].

Reaction Parameters:

- Base: Sodium ethoxide (1 equivalent)

- Solvent: Ethanol or ethanol-toluene

- Temperature: Reflux (78-110°C)

- Time: 3-5 hours

- Yield: 80-92%

Heterocyclic Compound Synthesis

Imidazole Formation Pathways

N-benzyl-2-chloro-N-ethylacetamide serves as a versatile precursor for imidazole synthesis through multi-step cyclization processes. The formation of imidazole derivatives typically involves nucleophilic substitution followed by cyclization with appropriate nitrogen-containing reagents [15] [16] [17].

Primary Synthetic Route:

The most efficient pathway involves the reaction of the chloroacetamide with imidazole or substituted imidazoles under basic conditions. The mechanism proceeds through:

- Nucleophilic Displacement: The imidazole nitrogen attacks the electrophilic carbon, displacing chloride

- Intermediate Formation: A stable N-alkylimidazole intermediate is formed

- Cyclization: Under appropriate conditions, intramolecular cyclization can occur to form bicyclic imidazole derivatives

Alternative Pathway - Multicomponent Synthesis:

A more complex route involves the reaction with aldehydes, primary amines, and ammonium acetate in a multicomponent reaction to form tetrasubstituted imidazoles. This approach utilizes the chloroacetamide as an alkylating agent in the presence of other coupling partners [17].

Optimal Conditions:

- Base: Potassium carbonate (2 equivalents)

- Solvent: Acetone or DMF

- Temperature: 50-80°C

- Time: 4-8 hours

- Yield: 65-85%

Piperazine Cyclization Mechanisms

The synthesis of piperazine derivatives from N-benzyl-2-chloro-N-ethylacetamide represents a significant synthetic challenge that has been addressed through phase-transfer catalysis and specialized reaction conditions. The formation of piperazine rings typically requires specific catalytic systems to achieve high yields and selectivity [18] [19] [20].

Phase-Transfer Catalyzed Cyclization:

The most effective method employs phase-transfer catalysts such as benzyltriethylammonium chloride (TEBA) to facilitate the cyclization process:

- Initial Substitution: A suitable diamine nucleophile displaces the chloride

- Intramolecular Cyclization: The second nitrogen atom attacks the carbonyl carbon

- Ring Closure: Formation of the six-membered piperazine ring with concurrent elimination

Mechanistic Details:

The reaction proceeds through a diketopiperazine intermediate, which is formed by the reaction of two molecules of the chloroacetamide with a diamine. The phase-transfer catalyst facilitates the transport of the ionic intermediates between the aqueous and organic phases [20].

Reaction Conditions:

- Catalyst: TEBA (0.1 equivalent)

- Base: Aqueous sodium hydroxide

- Solvent: Dichloromethane

- Temperature: Room temperature

- Time: 6-12 hours

- Yield: 85-90%

Thiourea-Mediated Cyclization

N-benzyl-2-chloro-N-ethylacetamide participates in thiourea-mediated cyclization reactions to form sulfur-containing heterocycles, particularly thiazole and thiazolidine derivatives. These reactions involve C-S bond formation followed by cyclization processes [21] [22] [23].

Thiourea Reaction Mechanism:

- Nucleophilic Attack: The sulfur atom of thiourea attacks the electrophilic carbon

- Intermediate Formation: A thiourea-alkylated intermediate is formed

- Cyclization: The amino group of the thiourea participates in intramolecular cyclization

- Dehydration: Elimination of water or hydrogen chloride completes the ring formation

Synthetic Applications:

The thiourea-mediated cyclization has been utilized in the synthesis of:

- 2-Aminothiazoles through reaction with thiourea and subsequent cyclization

- Thiazolidine derivatives via reaction with N-substituted thioureas

- Benzothiazole derivatives through reaction with 2-aminothiophenol

Optimized Conditions:

- Reagent: Thiourea (1.5 equivalents)

- Solvent: Ethanol or DMF

- Temperature: 80-100°C

- Time: 3-6 hours

- Yield: 70-85%

Functional Group Transformations

N-Alkylation Research

N-benzyl-2-chloro-N-ethylacetamide demonstrates significant alkylating reactivity, functioning as an effective N-alkylating agent in various synthetic transformations. The compound's ability to modify nucleophilic sites on proteins and other biomolecules has made it a valuable tool in chemical biology and medicinal chemistry research [7] [24].

Alkylation Mechanism:

The N-alkylation process involves the nucleophilic attack of amino groups on the electrophilic carbon center, leading to covalent modification of the target molecule. The reaction follows SN2 kinetics and shows selectivity for primary and secondary amines over tertiary amines due to steric factors [7].

Protein Modification Studies:

Research has demonstrated that N-benzyl-2-chloro-N-ethylacetamide can selectively modify cysteine residues in proteins through nucleophilic substitution. The reaction is more selective than traditional alkylating agents like iodoacetamide, showing reduced off-target alkylation of other amino acid residues [24].

Selectivity Profile:

- Primary target: Cysteine residues (>95% selectivity)

- Secondary targets: Lysine, histidine (<5% modification)

- Reaction conditions: pH 7.0-8.5, 25°C, 1-4 hours

- Concentration: 1-10 mM for protein modification

Applications in Chemical Biology:

- Protein labeling and modification

- Enzyme inhibition studies

- Cross-linking reagent development

- Bioconjugation applications

Amide Bond Modification Strategies

The amide bond in N-benzyl-2-chloro-N-ethylacetamide undergoes various modification reactions that alter its reactivity and stability patterns. These transformations are crucial for understanding the compound's behavior in biological systems and synthetic applications [25] [26] [27].

Hydrolysis Reactions:

The amide bond can be hydrolyzed under both acidic and basic conditions, leading to the formation of the corresponding carboxylic acid and amine components. The rate of hydrolysis is influenced by:

- pH of the solution

- Temperature

- Presence of catalysts

- Steric hindrance around the amide bond

Transamidation Reactions:

The compound can undergo transamidation reactions where the amide bond is modified by nucleophilic attack of other amines. This process is particularly relevant in:

- Peptide synthesis applications

- Amide bond formation strategies

- Protein modification protocols

Reduction Reactions:

The amide carbonyl can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or borane complexes. This transformation is important for:

- Converting amides to amines

- Structural modification studies

- Synthetic intermediate preparation

Mechanistic Considerations:

The amide bond modifications follow established mechanisms involving:

- Nucleophilic acyl substitution for hydrolysis and transamidation

- Hydride addition for reduction reactions

- Transition state stabilization through resonance effects

Detailed Reaction Mechanisms and Intermediates

The reaction mechanisms involving N-benzyl-2-chloro-N-ethylacetamide have been extensively studied using both experimental kinetic analysis and theoretical computational methods. These investigations reveal detailed information about transition states, intermediates, and factors controlling reaction pathways [4] [2] [3].

Transition State Analysis:

Computational studies using density functional theory (DFT) have provided insights into the transition state geometry and energetics of nucleophilic substitution reactions. Key findings include:

- Early Transition States: The transition states are characterized as "early" in nature, with bond formation to the nucleophile being more advanced than bond breaking to the chloride leaving group

- Activation Barriers: Free energy barriers range from 17-24 kcal/mol depending on the nucleophile strength and reaction conditions

- Synchronicity: The degree of synchronicity between bond formation and bond breaking varies with the nucleophile, with harder nucleophiles showing more synchronous behavior

Reaction Coordinate Analysis:

The intrinsic reaction coordinate (IRC) analysis reveals that the reaction proceeds through a single transition state with no stable intermediates. The reaction force analysis indicates that approximately 70% of the activation energy is associated with geometric reorganization leading to the transition state [4].

Electronic Effects:

Natural bond orbital (NBO) analysis demonstrates that the electron-withdrawing effect of the carbonyl group significantly influences the reaction pathway:

- Reduced electron density at the α-carbon enhances electrophilicity

- Stabilization of the transition state through delocalization effects

- Influence on the synchronicity of bond formation and breaking

Solvent Effects on Mechanism:

Solvation effects play a crucial role in determining the reaction mechanism and rate. Key observations include:

- Polar aprotic solvents stabilize the transition state through electrostatic interactions

- Protic solvents can alter the mechanism through specific solvation of the nucleophile

- Ion-pairing effects in high ionic strength solutions can modify the reaction pathway

Kinetic Isotope Effects:

Studies using deuterium-labeled compounds reveal:

- Primary kinetic isotope effects are minimal, consistent with C-Cl bond breaking not being rate-determining

- Secondary isotope effects provide information about hybridization changes at the reaction center

- Solvent isotope effects indicate the involvement of protic solvents in the transition state

Competitive Reaction Pathways:

Under certain conditions, alternative mechanisms may compete with the primary SN2 pathway:

- Anchimeric assistance by the benzyl group in specific solvents

- Elimination reactions at elevated temperatures

- Hydrolysis reactions in aqueous media